C75 - 218137-86-1

C75

Catalog Number: EVT-254375
CAS Number: 218137-86-1
Molecular Formula: C14H22O4
Molecular Weight: 254.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

C75 is a synthetic α-methylene-butyrolactone originally designed as an inhibitor of fatty acid synthase (FAS). [] It has gained significant interest in scientific research due to its impact on fatty acid metabolism and its potential role in diverse cellular processes.

C75-CoA

    Compound Description: C75-CoA is a chemically generated compound formed from C75. It acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), a rate-limiting enzyme in fatty acid oxidation []. This inhibition leads to increased availability of fatty acids in the hypothalamus, contributing to decreased food intake [].

    Relevance: C75-CoA is a derivative of C75 formed in vivo and in vitro []. Its ability to inhibit CPT1 is central to the pharmacological mechanism of C75, making it a crucial related compound in understanding C75's effects on feeding behavior.

Cerulenin

    Compound Description: Cerulenin is a naturally occurring fatty acid synthase (FAS) inhibitor []. Like C75, it can alter neuronal energy metabolism, affecting ATP levels and AMP-activated protein kinase (AMPK) activity in cortical neurons [].

    Relevance: Cerulenin serves as a comparable FAS inhibitor to C75 [, ]. Investigating its effects alongside C75 helps to elucidate the specific mechanisms of action and potential off-target effects of C75, particularly concerning neuronal energy homeostasis.

5-(Tetradecyloxy)-2-furoic acid (TOFA)

    Compound Description: TOFA is an inhibitor of acetyl-CoA carboxylase (ACC), the enzyme responsible for malonyl-CoA synthesis [, ]. TOFA reduces fatty acid incorporation into phosphatidylcholine, a major membrane phospholipid, and accelerates the decay of labeled lipids from membranes []. While TOFA can sensitize prostate cancer cells to radiotherapy, it does not induce apoptosis during the S phase of the cell cycle [, ]. It can partially prevent the C75-induced rise in hypothalamic malonyl-CoA and subsequent decrease in food intake in mice [].

    Relevance: TOFA's role in inhibiting ACC allows researchers to differentiate the effects of malonyl-CoA depletion from those specifically caused by FAS inhibition by C75 [, ]. The contrasting apoptotic behaviors of TOFA and C75 during the S phase suggest that C75's cytotoxicity involves a mechanism beyond simply depleting malonyl-CoA [].

Etomoxir

    Compound Description: Etomoxir is an irreversible inhibitor of carnitine palmitoyltransferase-1 (CPT-1) []. Unlike TOFA, etomoxir does not block C75-induced apoptosis in cancer cells, suggesting that CPT-1 stimulation is not involved in the cytotoxic response of C75 [].

    Relevance: Etomoxir's contrasting effect with TOFA on C75-induced apoptosis reinforces the finding that C75's mechanism of action, particularly its cytotoxic effect, is not solely dependent on CPT-1 stimulation or malonyl-CoA depletion [].

Malonyl-CoA

    Compound Description: Malonyl-CoA is both a substrate of FAS and an inhibitor of CPT-1 [, ]. It plays a crucial role in regulating fatty acid metabolism and energy homeostasis. C75, by inhibiting FAS, increases malonyl-CoA levels in the hypothalamus, triggering a cascade of signaling events that suppress food intake and activate fatty acid oxidation in skeletal muscle [, , ].

    Relevance: Malonyl-CoA is a key molecule linking the effects of C75 on both FAS and CPT1 [, ]. Understanding its role as a metabolic messenger is crucial to elucidating C75's impact on feeding behavior, energy expenditure, and potential therapeutic applications in metabolic disorders.

Source and Classification

C75 was developed from the natural product cerulenin, which is known for its ability to inhibit fatty acid synthesis. The compound's structure allows it to interact with the active sites of the target enzymes, thereby inhibiting their activity. This inhibition leads to alterations in lipid metabolism, which has implications for cancer cell proliferation and energy metabolism .

Synthesis Analysis

Key Steps in Synthesis:

  1. Hydroboration: Ethyl penta-3,4-dienoate undergoes hydroboration to form an intermediate.
  2. Aldol Reaction: The intermediate reacts with nonanal to produce C75.
  3. Isomer Separation: The resulting mixture is purified via column chromatography using ethyl acetate and hexanes as solvents.

This synthesis method is advantageous due to its scalability and efficiency compared to earlier methods that required more complex procedures .

Molecular Structure Analysis

The molecular structure of C75 features a unique alpha-methylene-gamma-butyrolactone framework. The compound has a molecular formula of C11H18O3C_{11}H_{18}O_3 and a molecular weight of approximately 198.26 g/mol.

Structural Characteristics:

  • Functional Groups: The presence of a methylene group adjacent to the lactone ring contributes to its biological activity.
  • Stereochemistry: C75 exists as a racemic mixture, which includes both trans and cis isomers. The trans isomer is predominantly active against fatty acid synthase .

Spectroscopic data confirm its structure:

  • Melting Point: 76-77°C
  • Infrared Spectroscopy (IR): Characteristic peaks at 3000–3400 cm1^{-1} (hydroxyl stretching) and 1743 cm1^{-1} (carbonyl stretching).
  • Nuclear Magnetic Resonance (NMR): Signals corresponding to various protons within the molecule provide insight into its structural configuration .
Chemical Reactions Analysis

C75 participates in various chemical reactions primarily due to its functional groups. Its reactivity includes:

  • Esterification: C75 can undergo esterification reactions with alcohols, forming esters that may have different biological activities.
  • Oxidation: Under oxidative conditions, C75 can be converted into more stable derivatives or oxidized products that retain biological activity .

These reactions are essential for modifying C75 to enhance its pharmacological properties or reduce potential side effects.

Mechanism of Action

The mechanism of action for C75 involves inhibition of fatty acid synthase and Carnitine Palmitoyltransferase I. By blocking these enzymes, C75 disrupts lipid synthesis pathways, leading to reduced fatty acid availability for membrane synthesis and energy production in cancer cells.

Key Mechanistic Insights:

  • Fatty Acid Synthase Inhibition: C75 binds to the active site of fatty acid synthase, preventing substrate access and subsequent fatty acid chain elongation.
  • Impact on Metabolism: This inhibition results in altered energy metabolism, promoting apoptosis in cancer cells due to energy deprivation .

Studies have shown that C75 can induce significant changes in cellular metabolism, leading to decreased proliferation rates in various cancer cell lines.

Physical and Chemical Properties Analysis

C75 exhibits several important physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as ethanol and chloroform but less soluble in water.
  • Stability: While stable at low temperatures (0 °C), C75 is prone to isomerization under certain conditions, which may affect its efficacy .

These properties are critical for determining the appropriate storage conditions and formulation strategies for therapeutic applications.

Applications

C75 has several scientific applications, particularly in cancer research:

  • Antitumor Activity: Its ability to inhibit fatty acid synthase makes it a candidate for cancer treatment, especially in tumors that rely heavily on lipid synthesis for growth .
  • Metabolic Studies: Researchers utilize C75 to study lipid metabolism pathways and their implications in obesity and metabolic disorders.

Furthermore, derivatives of C75 are being explored for enhanced potency against Carnitine Palmitoyltransferase I, which could lead to new therapeutic strategies for metabolic diseases .

Mechanistic Studies of FAS Inhibition by C75

Enzymatic Inhibition Dynamics of Fatty Acid Synthase (FAS)

Competitive Irreversible Inhibition Kinetics Across FAS Substrates

C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) exhibits a distinctive competitive irreversible inhibition mechanism against mammalian fatty acid synthase (FAS). Kinetic studies using rat liver FAS demonstrate that C75 binds competitively with respect to all three FAS substrates—acetyl-CoA, malonyl-CoA, and NADPH—forming an initial weak non-covalent complex before progressing to irreversible enzyme modification. This mechanism follows pseudo-first-order kinetics of the complexing type, characterized by time-dependent enzyme inactivation. The maximal rate of inactivation (k~inact~) is approximately 1 min⁻¹ at room temperature, with a dissociation constant (K~I~) for the initial complex estimated at 16 mM. These kinetic parameters yield an apparent second-order rate constant of 0.06 mM⁻¹·min⁻¹ at 25°C, which increases to 0.21 mM⁻¹·min⁻¹ at physiological temperature (37°C), indicating temperature-dependent efficacy of inhibition [1] [2] [7].

The kinetics of FAS inactivation by C75 reveal its relatively low efficiency as an inactivator compared to other FAS inhibitors. Substrate protection experiments demonstrate that elevated concentrations of acetyl-CoA, malonyl-CoA, or NADPH significantly delay FAS inactivation, confirming competitive binding at the respective substrate sites. This multisubstrate competition suggests C75 interacts with multiple catalytic domains within the FAS complex, potentially mimicking transition states or intermediates common to several partial reactions [1] [5].

Table 1: Kinetic Parameters of FAS Inhibition by C75

ParameterValue (25°C)Value (37°C)Experimental Conditions
Maximal inactivation rate (k~inact~)1 min⁻¹Not reportedRat liver FAS
Dissociation constant (K~I~)~16 mMNot reportedCompetitive irreversible kinetics
Apparent second-order rate constant0.06 mM⁻¹·min⁻¹0.21 mM⁻¹·min⁻¹Pseudo-first-order conditions

Multi-Site Interaction Mechanisms: β-Ketoacyl Synthase, Enoyl Reductase, and Thioesterase Partial Activities

Contrary to initial expectations based on its structural similarity to cerulenin (which specifically targets β-ketoacyl synthase), C75 exhibits broad inhibitory activity across multiple FAS catalytic domains. Experimental analysis of partial reactions demonstrates that C75 inactivates not only the β-ketoacyl synthase (condensation) activity but also the enoyl reductase and thioesterase activities at comparable rates. The inactivation rates for these partial activities are remarkably similar, with time-dependent loss of activity following near-identical trajectories when measured under equivalent conditions [1].

This multi-site interaction distinguishes C75 mechanistically from classical FAS inhibitors. While β-ketoacyl synthase inhibition aligns with C75's design as a transition-state analog for the condensation reaction, the concomitant inhibition of enoyl reductase (responsible for the final reduction step in the elongation cycle) and thioesterase (which releases free palmitate) suggests either allosteric consequences of initial binding or direct interaction with these spatially distinct domains. The most plausible explanation involves multiple sites of interaction between C75 and FAS, potentially facilitated by the enzyme's modular architecture where different catalytic domains exist in close proximity within the homodimeric structure [1] [2].

Role of Substrate Protection in Thioesterase Inactivation Divergence

A critical divergence in C75's mechanism emerges in substrate protection experiments targeting the thioesterase domain. While acetyl-CoA, malonyl-CoA, and NADPH protect the β-ketoacyl synthase and enoyl reductase activities from C75-mediated inactivation, these substrates fail to protect the thioesterase activity. This differential protection pattern indicates fundamental mechanistic differences in how C75 inactivates the thioesterase domain compared to other domains [1].

The insensitivity of thioesterase inactivation to substrate protection suggests that C75 may interact with this domain through a distinct mechanism, potentially involving:

  • A unique binding site independent of the substrate-binding pocket
  • Alternative chemical reactivity with thioesterase catalytic residues
  • Allosteric effects propagated from distant modification sites

This mechanistic divergence has physiological implications, as thioesterase activity determines the release rate of free fatty acids from the FAS complex. Selective modulation of this activity could influence lipid partitioning between storage and utilization pathways [1].

Table 2: Substrate Protection Patterns Against C75-Mediated Inactivation

FAS Partial ActivityProtected by Acetyl-CoAProtected by Malonyl-CoAProtected by NADPH
β-Ketoacyl synthaseYesYesYes
Enoyl reductaseYesYesYes
ThioesteraseNoNoNo

Comparative Inhibition Profiles

Structural and Functional Differentiation from Cerulenin

C75 and cerulenin share overlapping biological effects as FAS inhibitors but exhibit fundamental mechanistic differences rooted in their distinct chemical structures. Cerulenin ([2S,3R]-2,3-epoxy-4-oxo-7E,10E-dodecadienamide), a natural product from Cephalosporium cerulens, specifically targets the β-ketoacyl synthase domain through covalent modification of the active-site cysteine residue. This interaction forms a stable adduct that irreversibly blocks the condensation reaction. In contrast, C75 (a synthetic α-methylene-γ-butyrolactone) exhibits broader reactivity, inhibiting multiple FAS domains through a mechanism that involves initial reversible complex formation followed by slower irreversible steps [1] [5] [7].

Structurally, C75 lacks the epoxy group responsible for cerulenin's thiol reactivity, instead possessing a reactive exocyclic methylene group conjugated to a carbonyl in its lactone ring. This difference accounts for their divergent sensitivity to reducing agents: cerulenin's inhibition is reversed by dithiothreitol (DTT) through reduction of the cysteine adduct, whereas C75's inactivation is largely unaffected by DTT, indicating non-thiol-mediated modification [1] [5].

Functionally, cerulenin exclusively inhibits the β-ketoacyl synthase partial reaction, while C75 simultaneously targets β-ketoacyl synthase, enoyl reductase, and thioesterase activities. This multi-site inhibition likely contributes to C75's more profound metabolic effects, including its potent anti-obesity properties mediated through hypothalamic malonyl-CoA signaling and peripheral activation of fatty acid oxidation [1] [3].

Table 3: Structural and Functional Comparison of C75 and Cerulenin

PropertyC75Cerulenin
Chemical classα-Methylene-γ-butyrolactoneEpoxyketone
Primary targetMultiple FAS domainsβ-Ketoacyl synthase only
Inactivation mechanismCompetitive irreversible (complexing)Covalent adduct formation
DTT sensitivityInsensitiveSensitive (reversal of inhibition)
SpecificityMulti-site inhibitionSingle-site inhibition
Chemical stabilityHigh (synthetic compound)Low (chemically unstable)

Dithiothreitol Sensitivity vs. Malonyl-CoA Mimetic Behavior

The differential sensitivity to dithiothreitol (DTT) provides key insights into C75's mechanism. Unlike cerulenin, whose inhibition is readily reversed by DTT through thiol-mediated adduct reduction, C75's inactivation persists in the presence of DTT concentrations up to 0.25 mM. This observation strongly suggests that C75 does not primarily inactivate FAS through covalent modification of catalytic cysteine residues, distinguishing its chemistry from classical cysteine-targeting inhibitors [1].

Paradoxically, while acting as a FAS inhibitor that elevates malonyl-CoA concentrations, C75 simultaneously functions as a malonyl-CoA mimetic in peripheral tissues. This dual behavior is particularly evident in its activation of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for mitochondrial β-oxidation. Studies using recombinant CPT system components expressed in Pichia pastoris demonstrate that C75 activates both malonyl-CoA-sensitive (CPT-Iα and CPT-Iβ) and malonyl-CoA-insensitive (CPT-II) components. This activity occurs without displacing bound malonyl-CoA, suggesting C75 binds to a distinct regulatory site on CPT-I, antagonizing malonyl-CoA's allosteric inhibition [3] [10].

This malonyl-CoA mimetic behavior explains the apparent paradox wherein C75 simultaneously inhibits fatty acid synthesis (through FAS inhibition) while stimulating fatty acid oxidation (through CPT activation). The net effect is a metabolic shift toward lipid utilization, contributing to C75's pronounced effects on energy homeostasis. The DTT insensitivity further supports that C75's biological effects extend beyond thiol reactivity, involving complex interactions with multiple metabolic enzymes through both catalytic and allosteric mechanisms [1] [3] [10].

Properties

CAS Number

218137-86-1

Product Name

C75

IUPAC Name

4-methylidene-2-octyl-5-oxooxolane-3-carboxylic acid

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

InChI

InChI=1S/C14H22O4/c1-3-4-5-6-7-8-9-11-12(13(15)16)10(2)14(17)18-11/h11-12H,2-9H2,1H3,(H,15,16)

InChI Key

VCWLZDVWHQVAJU-UHFFFAOYSA-N

SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Canonical SMILES

CCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.